2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
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Description
The compound “2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazolo[4,5-d]pyrimidine ring and a dihydroisoquinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[4,5-d]pyrimidine ring attached to a dihydroisoquinoline ring via a sulfur atom. The molecule also contains an acetamide group attached to the thiazolo[4,5-d]pyrimidine ring .Scientific Research Applications
Molecular Rearrangements and Pyrolysis Studies
Research on sulfur compounds, particularly those involving molecular rearrangements and pyrolysis, provides foundational knowledge that could be relevant to understanding the behavior and potential applications of the compound . Gaber, Atalla, and El-Dean (1998) studied the pyrolysis of 2-phenylimino-3-arylamino-4-thiazolidinone derivatives, leading to various products through a free radical mechanism. This study highlights the compound's potential in understanding the thermal stability and decomposition pathways of sulfur-containing compounds Gaber, Atalla, & El-Dean, 1998.
Synthesis and Characterization of Thiazole CompoundsThiazole compounds play a significant role in pharmaceutical research due to their biological activities. Berber (2022) discussed the synthesis of thiazole rings under various conditions, yielding new compounds with potential applications in drug development and organic synthesis Berber, 2022. This research could be crucial for developing methodologies for synthesizing and characterizing compounds similar to "2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide."
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as quinazolinones, incorporating biologically active moieties like thiazole, pyridinone, and chromene, demonstrates the compound's potential in medicinal chemistry. El-bayouki et al. (2011) synthesized derivatives with expected antitumor and antifungal activities, indicating the compound's relevance in designing new therapeutic agents El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011.
Synthetic Methodologies
The development of new synthetic methodologies for heterocyclic compounds is essential for expanding the chemical space of potential pharmaceuticals. Studies on the synthesis of acetamides bearing heterocyclic moieties showcase the diversity of approaches for creating compounds with potential applications in drug discovery and organic chemistry Nguyen, Pham, Tran, & Bui, 2022.
properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS2/c1-15-6-8-18(9-7-15)26-19(29)13-30-22-20-21(24-14-25-22)27-23(31-20)28-11-10-16-4-2-3-5-17(16)12-28/h2-9,14H,10-13H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQAKQZNMFGHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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